molecular formula C8H12F3NO3 B12278420 Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate

Katalognummer: B12278420
Molekulargewicht: 227.18 g/mol
InChI-Schlüssel: BKERYJKLXMZIQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate is a trifluoromethylated compound known for its unique chemical properties and applications. This compound is often used as an intermediate in organic synthesis and has significant relevance in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with 2-methoxyethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl trifluoropyruvate
  • Ethyl 3,3,3-trifluoro-2-oxopropanoate
  • Ethyl 3,3,3-trifluoro-2-(2-hydroxyethylimino)propanoate

Uniqueness

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate is unique due to its specific trifluoromethyl and methoxyethylimino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C8H12F3NO3

Molekulargewicht

227.18 g/mol

IUPAC-Name

ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate

InChI

InChI=1S/C8H12F3NO3/c1-3-15-7(13)6(8(9,10)11)12-4-5-14-2/h3-5H2,1-2H3

InChI-Schlüssel

BKERYJKLXMZIQP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=NCCOC)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.